molecular formula C12H12N4O2S B5683658 N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide

Cat. No. B5683658
M. Wt: 276.32 g/mol
InChI Key: ULULYQYBXFVTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer drug. It works by targeting and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy.

Mechanism of Action

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide works by binding to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, preventing them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in programmed cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo, with minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been shown to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide is its specificity for anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. This makes it a promising candidate for targeted cancer therapy. However, N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has some limitations in lab experiments, including its poor solubility in water and its susceptibility to degradation in vivo.

Future Directions

There are several potential future directions for research on N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide and related compounds. One area of focus is the development of more potent and selective inhibitors of anti-apoptotic proteins. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide therapy. Finally, there is ongoing research into the use of N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide in combination with other cancer therapies, including chemotherapy and immunotherapy, to enhance their efficacy and overcome drug resistance.

Synthesis Methods

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide was first synthesized by Abbott Laboratories in 2004 using a combination of organic synthesis and high-throughput screening. The initial lead compound was identified through a screening process that involved testing over 400,000 compounds for their ability to bind to Bcl-2. This lead compound was then optimized through a series of chemical modifications to improve its potency and selectivity.

Scientific Research Applications

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown promising results in a wide range of cancer types, including lymphoma, leukemia, melanoma, and lung, breast, and colon cancers. N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has also been shown to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance in cancer cells.

properties

IUPAC Name

N-[(1-acetylbenzimidazol-2-yl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(17)13-12(19)15-11-14-9-5-3-4-6-10(9)16(11)8(2)18/h3-6H,1-2H3,(H2,13,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULYQYBXFVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=NC2=CC=CC=C2N1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-acetyl-1H-benzimidazol-2-yl)carbamothioyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.